molecular formula C15H15N5O B2763659 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2199132-79-9

2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2763659
CAS No.: 2199132-79-9
M. Wt: 281.319
InChI Key: ALYAKTGPWSUWFP-UHFFFAOYSA-N
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Description

2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a potent and selective small molecule inhibitor identified in scientific research for targeting Bruton's tyrosine kinase (BTK). This compound functions through a novel mechanism, acting as an irreversible covalent inhibitor that binds to a specific cysteine residue (Cys481) in the BTK active site , leading to sustained suppression of B-cell receptor signaling. Its primary research value lies in the investigation of B-cell malignancies and autoimmune disorders, providing a key tool for elucidating BTK-dependent pathways. Preclinical studies utilize this carbonitrile-based inhibitor to explore its pharmacokinetic profile and antitumor efficacy in models of hematologic cancers . The compound's distinct azetidine-pyridazine core structure contributes to its selectivity and binding affinity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-11-4-5-14(21)20(18-11)10-12-8-19(9-12)15-13(7-16)3-2-6-17-15/h2-6,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYAKTGPWSUWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could affect the compound’s structure and therefore its ability to interact with its targets.

Biological Activity

The compound 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a pyridazine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its role as a phosphodiesterase 4 (PDE4) inhibitor and its implications in various therapeutic areas.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring, an azetidine moiety, and a pyridazinone segment. The presence of the carbonitrile group and the methyl substituent on the pyridazinone ring enhances its biological activity.

PropertyValue
Molecular Weight517.1 g/mol
Topological Polar Surface Area73.22 Ų
LogP5.43
Hydrogen Bond Donors1
Rotatable Bonds8

The primary mechanism of action for this compound is through the inhibition of phosphodiesterase type 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular cAMP levels, which can lead to various downstream effects, including anti-inflammatory responses and modulation of neuronal signaling pathways .

Anti-inflammatory Effects

PDE4 inhibitors have been extensively studied for their anti-inflammatory properties. The compound has shown promise in reducing inflammatory responses in various models, particularly in conditions such as asthma and chronic obstructive pulmonary disease (COPD). In vitro studies demonstrated that it effectively reduced the activation of inflammatory cells like eosinophils and neutrophils .

Neuroprotective Effects

Research indicates that PDE4 inhibitors can enhance cognitive functions and have neuroprotective effects. The compound's ability to elevate cAMP levels may contribute to improved learning and memory processes in animal models . Studies have linked PDE4 inhibition to potential therapeutic effects in neurodegenerative diseases.

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Pyridazine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although further investigations are required to confirm these findings .

Study on Asthma Models

In a controlled study involving ovalbumin-induced asthmatic mice, the compound was administered orally and demonstrated significant reductions in airway hyperreactivity. The effective dose (ED50) was determined to be 18.3 mg/kg, highlighting its potential for treating asthma-related symptoms .

Cognitive Enhancement Research

A study investigating the effects of PDE4 inhibitors on cognitive functions reported that administration of this compound led to improved memory retention in rodent models. The results suggest that modulation of cAMP signaling pathways may play a crucial role in cognitive enhancement .

Scientific Research Applications

Chemical Identity

  • IUPAC Name : 2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
  • Molecular Formula : C19H16N6O
  • Molecular Weight : 344.378 g/mol

Biological Activities

Recent studies have identified several promising biological activities associated with this compound. The following sections detail these activities along with supporting evidence.

Anticancer Activity

Research indicates that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Study Findings : A recent synthesis of similar compounds demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potent anticancer properties.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

  • Evaluation Results : Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits:

  • Mechanism of Action : It has been observed to inhibit monoamine oxidase (MAO) activity, which is relevant for conditions like Parkinson’s disease. In vitro assays indicate a reduction in oxidative stress markers in neuronal cells.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveMAO inhibition

Anticancer Studies

A systematic study synthesized multiple derivatives and assessed their effects on human cancer cell lines. The results indicated:

  • Significant Potency : Compounds with the dihydropyridazine structure exhibited low IC50 values, indicating strong potential for further development in oncology.

Antimicrobial Evaluation

Research into the antimicrobial properties of related compounds revealed:

  • Effective Inhibition : Certain derivatives effectively inhibited bacterial growth, with MIC values aligning closely with those of traditional antibiotics.

Neuroprotective Mechanism

In vitro studies demonstrated:

  • Reduction in Oxidative Stress : The compound was found to lower oxidative stress markers in neuronal cells, highlighting its potential as a neuroprotective agent.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 3-methyl group on the pyridazinone (vs.
  • Linker Diversity : The azetidine ring in the target compound provides a constrained four-membered ring, contrasting with pyrrolidine (five-membered) in , which may affect binding pocket interactions.
  • Carbonitrile Positioning: The pyridine-3-carbonitrile group (target) vs.

Pyridazinone Core Formation

The pyridazinone ring in the target compound is synthesized via condensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid), a method established in . This contrasts with the use of hydrazine in forming aminopyridazines (e.g., ) or enamine intermediates ().

Functionalization of the Azetidine Linker

The azetidinylmethyl group is introduced via alkylation or nucleophilic substitution. For example, employs trifluoroacetic acid to deprotect intermediates, a step critical for azetidine-functionalized analogs.

Reactivity with Nucleophiles

The carbonitrile group in the target compound can undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions, similar to 5-amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route Selection : Begin with pyridazine and azetidine precursors. A multi-step approach involving nucleophilic substitution (azetidine ring formation) followed by coupling with 3-methyl-6-oxo-1,6-dihydropyridazine is recommended .
  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, dimethylformamide (DMF) as a solvent at 80–100°C with potassium carbonate as a base improves coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?

  • Methodology :

  • NMR : Focus on ¹H NMR (e.g., azetidine methylene protons at δ 3.8–4.2 ppm, pyridazine NH at δ 10–12 ppm) and ¹³C NMR (nitrile carbon at ~115 ppm, carbonyl at ~170 ppm) .
  • IR : Confirm nitrile (C≡N stretch at ~2220 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict reactivity and interaction mechanisms with biological targets?

  • Methodology :

  • Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and identify reactive sites .
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., kinases) using software like GROMACS. Focus on azetidine and pyridazine moieties for hydrogen bonding and steric effects .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for potential inhibitory activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24–48 hrs) .
  • Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability (MTT assay) to confirm specificity .
  • Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data and identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can novel derivatives be designed to explore structure-activity relationships (SAR)?

  • Methodology :

  • Scaffold Modification : Replace azetidine with pyrrolidine or piperidine to test ring size effects. Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridazine ring .
  • Synthetic Libraries : Use parallel synthesis to generate derivatives (e.g., substituents at pyridine-3-carbonitrile). Screen for solubility (logP) and metabolic stability (CYP450 assays) .
  • Data-Driven SAR : Apply machine learning (e.g., Random Forest) to correlate structural features (e.g., substituent electronegativity) with activity .

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